N-Mal-N-bis(PEG4-amine)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

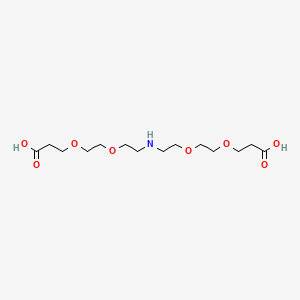

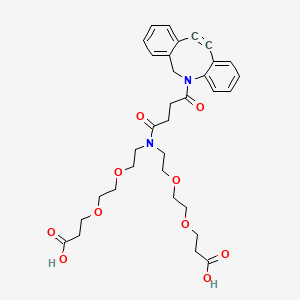

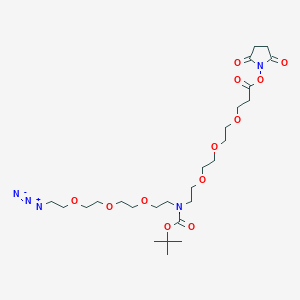

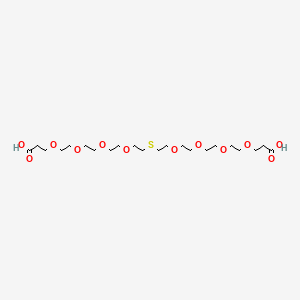

N-Mal-N-bis(PEG4-amine): is a branched polyethylene glycol (PEG) linker with a terminal maleimide group and two terminal amine groups. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system.

Synthetic Routes and Reaction Conditions:

The synthesis of N-Mal-N-bis(PEG4-amine) typically involves the reaction of maleic anhydride with polyethylene glycol (PEG) derivatives.

The reaction conditions include the use of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods:

Industrial production of N-Mal-N-bis(PEG4-amine) involves scaling up the laboratory synthesis methods.

Large-scale reactors and continuous flow systems are employed to maintain consistent quality and yield.

Purification steps, such as recrystallization or chromatography, are implemented to achieve high purity levels.

Types of Reactions:

Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form a covalent bond, which is useful in conjugating biomolecules.

Amine-Reactive Reactions: The amine groups can react with carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes).

Common Reagents and Conditions:

Thiol-containing compounds (e.g., cysteine residues in proteins).

Carboxylic acids, NHS esters, and carbonyl-containing compounds.

Organic solvents like DCM, DMF, and DMSO.

Major Products Formed:

Conjugated proteins or peptides.

Modified oligonucleotides.

Linker-conjugated small molecules.

Chemistry:

Used as a linker in the synthesis of PROTACs for targeted protein degradation.

Employed in the development of drug delivery systems and bioconjugation techniques.

Biology:

Facilitates the study of protein-protein interactions and protein labeling.

Used in the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Medicine:

Applied in the design of PROTACs for the treatment of various diseases, including cancer and neurodegenerative disorders.

Utilized in the development of targeted therapies that minimize off-target effects.

Industry:

Employed in the production of diagnostic reagents and research tools.

Used in the manufacturing of biopharmaceuticals and therapeutic agents.

Mechanism:

N-Mal-N-bis(PEG4-amine) functions as a linker in PROTACs, connecting the target protein to an E3 ubiquitin ligase.

The resulting complex targets the protein for degradation via the ubiquitin-proteasome pathway.

Molecular Targets and Pathways:

E3 ubiquitin ligases.

Proteasome degradation pathway.

Comparison with Similar Compounds

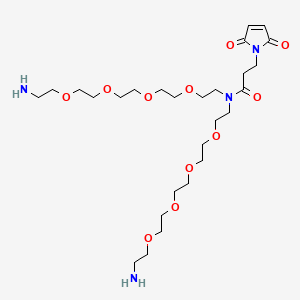

N-Mal-N-bis(PEG2-NHS ester): Similar structure but with shorter PEG chains and NHS ester groups for amine reactivity.

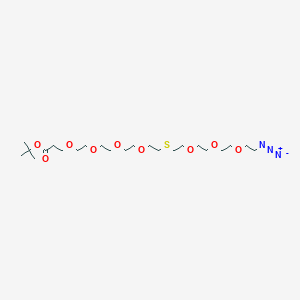

N-Mal-N-bis(PEG3-amine): Similar to N-Mal-N-bis(PEG4-amine) but with a shorter PEG chain.

Uniqueness:

N-Mal-N-bis(PEG4-amine) offers a longer PEG chain, providing greater flexibility and solubility compared to shorter PEG analogs.

The presence of two amine groups allows for dual functionality in conjugation reactions.

Properties

IUPAC Name |

N,N-bis[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50N4O11/c28-4-9-35-13-17-39-21-23-41-19-15-37-11-7-30(25(32)3-6-31-26(33)1-2-27(31)34)8-12-38-16-20-42-24-22-40-18-14-36-10-5-29/h1-2H,3-24,28-29H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXSPBURFXDTTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCN)CCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50N4O11 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.